molecular formula C9H11NO2 B130739 Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) CAS No. 151719-76-5

Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI)

Cat. No.: B130739
CAS No.: 151719-76-5
M. Wt: 165.19 g/mol
InChI Key: ISOIKKDOUXGCSD-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of a hydroxy group, a methylamino group, and an ethanone group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction rates.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxyacetophenone, while reduction may produce 1-[4-hydroxy-3-(methylamino)phenyl]ethanol.

Scientific Research Applications

Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) involves its interaction with specific molecular targets. The hydroxy and methylamino groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyacetophenone: Lacks the methylamino group, making it less reactive in certain substitution reactions.

    1-[4-(Methylamino)phenyl]ethanone: Lacks the hydroxy group, affecting its oxidation potential.

    1-[4-Hydroxy-3-(hydroxymethyl)phenyl]ethanone: Contains an additional hydroxymethyl group, altering its chemical properties.

Uniqueness

Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) is unique due to the presence of both hydroxy and methylamino groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in research and industry.

Properties

CAS No.

151719-76-5

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-[4-hydroxy-3-(methylamino)phenyl]ethanone

InChI

InChI=1S/C9H11NO2/c1-6(11)7-3-4-9(12)8(5-7)10-2/h3-5,10,12H,1-2H3

InChI Key

ISOIKKDOUXGCSD-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)O)NC

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)NC

Synonyms

Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI)

Origin of Product

United States

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